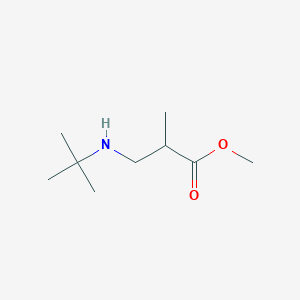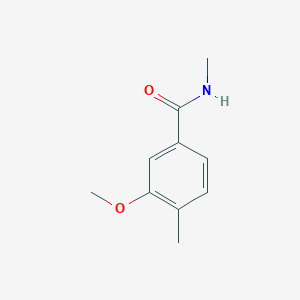
2-(4-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, often referred to as 2-Bn-DMDO, is a boronic acid derivative that has been widely studied for its potential applications in scientific research. It has been used in various fields, including biochemistry, organic chemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
2-Bn-DMDO has been used in various scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as amides, esters, and ketones. It has also been used for the synthesis of peptide-based compounds, as well as for the synthesis of boron-containing compounds. In addition, 2-Bn-DMDO has been used in the synthesis of glycosides and glycoconjugates.
Mecanismo De Acción
2-Bn-DMDO is believed to act as a proton acceptor in the presence of a proton donor, such as an acid catalyst. This enables the formation of a covalent bond between the boron atom and the proton donor, resulting in the formation of a boron-containing compound.
Biochemical and Physiological Effects
2-Bn-DMDO has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as glutathione S-transferase, and to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory and anti-oxidant properties, as well as to have anti-cancer and anti-microbial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bn-DMDO has several advantages for lab experiments. It is a relatively inexpensive reagent, and it can be easily synthesized in high yields. In addition, it is a stable compound and it is relatively non-toxic. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water and it can be difficult to obtain pure samples of the compound.
Direcciones Futuras
The potential applications of 2-Bn-DMDO are numerous and there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research could be conducted on its potential applications in biotechnology, such as for the production of biofuels, and in nanotechnology, such as for the development of nanomaterials. Finally, further research could be conducted on its potential applications in medical diagnostics and therapeutics.
Métodos De Síntesis
2-Bn-DMDO is synthesized from the reaction of 4-benzyloxy-1-naphthaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in methanol, in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated as a white solid. The synthesis of 2-Bn-DMDO has been reported in several studies and the yields of the reaction have been found to be in the range of 80-90%.
Propiedades
IUPAC Name |
5,5-dimethyl-2-(4-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)20-12-13-21(19-11-7-6-10-18(19)20)24-14-17-8-4-3-5-9-17/h3-13H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOGXOJBJMKZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C3=CC=CC=C23)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














